molecular formula C13H13NO3S B14316703 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile CAS No. 110946-11-7

2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile

Cat. No.: B14316703
CAS No.: 110946-11-7
M. Wt: 263.31 g/mol
InChI Key: JQTTZTONYYNEJW-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile is an organic compound that features a benzenesulfonyl group attached to a cyclopentane ring with a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable cyclopentane derivative under basic conditions to introduce the benzenesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or modulation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and cyclopentane-based molecules with nitrile and ketone functionalities. Examples include benzenesulfonyl chloride, benzenesulfonamide, and various cyclopentanone derivatives .

Uniqueness

What sets 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of both a nitrile and a ketone group on the cyclopentane ring, along with the benzenesulfonyl moiety, allows for a wide range of chemical transformations and interactions with biological targets.

Properties

CAS No.

110946-11-7

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-3-oxocyclopentane-1-carbonitrile

InChI

InChI=1S/C13H13NO3S/c14-8-10-6-7-13(15)12(10)9-18(16,17)11-4-2-1-3-5-11/h1-5,10,12H,6-7,9H2

InChI Key

JQTTZTONYYNEJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1C#N)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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